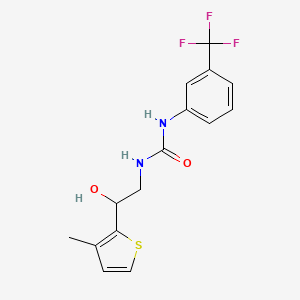
2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is a chemical compound with the CAS Number: 2225147-01-1 . It has a molecular weight of 193.03 . The IUPAC name for this compound is 2-chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is 1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, “2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is a powder . It has a molecular weight of 193.03 and is typically stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Hiyama Cross-Couplings
This compound is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . The process involves coupling various 2-chloro pyrimidines with organosilanes in the presence of copper chloride (CuCl) and tetra-n-butylammonium fluoride (TBAF), yielding products in good to excellent yields. This method demonstrates good functional group tolerance and is significant for the transformation of electronic and steric effects of 2-chloro pyrimidines.
Anti-Inflammatory Drug Development
Pyrimidine derivatives, including those derived from 2-chloro-1-pyrimidin-5-ylethanone hydrochloride, have been studied for their anti-inflammatory properties . These compounds show potential in inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Research suggests that these pyrimidines could be developed into anti-inflammatory agents with minimal toxicity.
Synthesis of Therapeutically Active Compounds
The pyrimidine moiety is a component in the synthesis of various therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. The versatility of the pyrimidine ring allows for its inclusion in compounds that inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases.
Chemical Synthesis Intermediate
2-Chloro-1-pyrimidin-5-ylethanone hydrochloride serves as an intermediate in chemical syntheses . It’s used in the preparation of various chemical compounds, demonstrating its versatility and importance as a building block in organic chemistry.
Inhibitory Activity in Cancer Research
Compounds derived from 2-chloro-1-pyrimidin-5-ylethanone hydrochloride have shown significant inhibitory activity in cancer research . These compounds have been evaluated for their effectiveness against certain cancer cell lines, indicating their potential as therapeutic agents in oncology.
Novel Synthetic Routes
The compound is involved in novel synthetic routes for the creation of pyrimidine, pyridine, and pyrazole derivatives . These routes contribute to the development of new molecules with potential applications in pharmaceuticals and materials science.
Propiedades
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRJIXPODPAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)
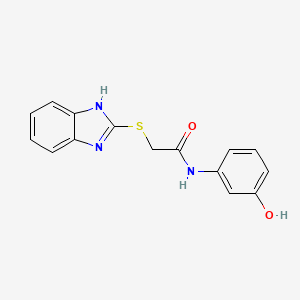
![(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)pyrrolidin-2-yl)methanol](/img/structure/B2901210.png)
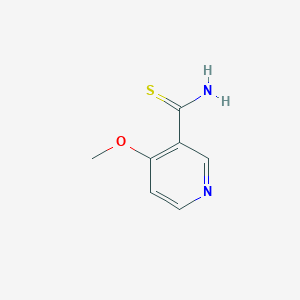
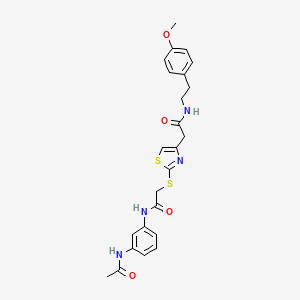
![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)
![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)
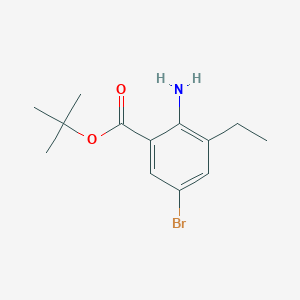
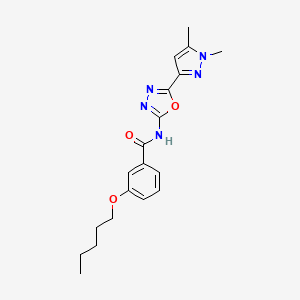
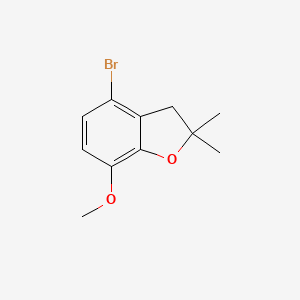
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)

